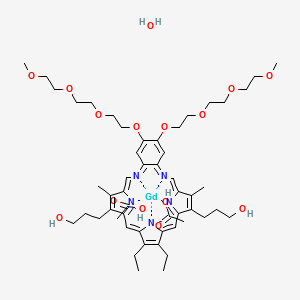

Motexafin gadolinium hydrate

Description

Structure

2D Structure

Properties

Molecular Formula |

C52H76GdN5O15- |

|---|---|

Molecular Weight |

1168.4 g/mol |

IUPAC Name |

acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium;hydrate |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Gd.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;; |

InChI Key |

QLKGOHBZQOBBPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.O.[Gd] |

Synonyms |

gadolinium texaphyrin gadolinium texaphyrin complex Gd(III) texaphyrin motexafin gadolinium PCI-0120 Xcytrin |

Origin of Product |

United States |

Synthesis and Derivatization Research

Synthetic Pathways and Methodological Advancements

The foundational synthesis of the texaphyrin macrocycle involves a Schiff base condensation. nih.gov This reaction typically occurs between a tripyrrane dialdehyde (B1249045) precursor and a substituted o-phenylenediamine. nih.govwikipedia.org The resulting nonaromatic macrocycle is then oxidized, often in the presence of a metal salt, to form the stable, aromatic texaphyrin metal complex. nih.gov The metal cation is believed to act as a thermodynamic template, stabilizing the macrocycle during its formation. nih.gov

Development of Improved and Greener Synthesis Techniques

In response to the principles of green chemistry, which advocate for more environmentally friendly chemical processes, an improved and greener synthesis for motexafin (B12801952) gadolinium has been developed. zlb.deresearchgate.netjetir.org Green nanotechnology and chemistry aim to use non-toxic, renewable materials, reduce energy consumption, and utilize less hazardous solvents. nih.govtubitak.gov.tr The updated synthesis for motexafin gadolinium addresses key challenges in its production, intending to lower both production costs and time while preserving the compound's essential characteristics. zlb.deresearchgate.net This involves moving towards more sustainable practices, such as using less polluting physical procedures like microwave heating or ultrasound-assisted processes, though specific applications of these to motexafin gadolinium synthesis are part of ongoing research. jetir.org

Strategies for Minimizing Hazardous Reagents and Solvents

A significant advancement in the synthesis of motexafin gadolinium is the reduction of hazardous materials. zlb.deresearchgate.net Traditional organic syntheses often rely on chlorinated solvents and require purification steps like column chromatography, which consumes large volumes of solvents. wikipedia.orgzlb.deresearchgate.net The improved methodologies specifically aim to minimize the use of such hazardous reagents and have successfully eliminated the need for column chromatography in the purification process. zlb.deresearchgate.net This not only makes the process safer and more environmentally benign but also more efficient for larger-scale production. rsc.org

Optimization for Enhanced Yield and Purity

| Optimization Goal | Traditional Synthesis Approach | Improved & Greener Synthesis Approach |

|---|---|---|

| Yield | Standard yields based on multi-step processes. | Enhanced overall yield through process optimization and telescopic methods. zlb.deresearchgate.net |

| Purity | Often requires extensive purification, such as column chromatography. zlb.deresearchgate.net | Higher purity achieved while eliminating the need for column chromatography. zlb.deresearchgate.net |

| Safety & Environment | Utilizes potentially hazardous reagents and large volumes of solvents. wikipedia.org | Minimizes hazardous reagents and solvents, aligning with green chemistry principles. zlb.deresearchgate.net |

| Efficiency | Longer production times and higher costs associated with complex purification. | Reduced production time and lower costs. zlb.deresearchgate.net |

Synthesis of Novel Texaphyrin Analogues and Conjugates

The versatility of the texaphyrin core allows for the synthesis of a wide array of analogues and conjugates. By substituting the central metal ion or by attaching other molecules to the macrocycle's periphery, researchers can create new compounds with tailored properties. rsc.orgresearchgate.net

Preparation of Lanthanide-Containing Texaphyrins

The large core of the texaphyrin macrocycle makes it an effective chelator for various metal cations, particularly the trivalent lanthanide series. rsc.orgresearchgate.net Extensive research has been dedicated to the synthesis and characterization of texaphyrin complexes containing different lanthanide ions. osti.govacs.org Stable complexes have been formed with a variety of lanthanides, demonstrating the platform's flexibility. nih.gov The synthesis typically involves reacting the texaphyrin ligand with a suitable lanthanide salt in a mixed solvent system. rsc.org Two such complexes, one with Gadolinium(III) (motexafin gadolinium) and another with Lutetium(III) (motexafin lutetium), have been subjects of significant research. rsc.orgresearchgate.net

| Lanthanide Ion | Resulting Texaphyrin Complex Example | Reference |

|---|---|---|

| Gadolinium (Gd³⁺) | Motexafin Gadolinium | researchgate.net |

| Lutetium (Lu³⁺) | Motexafin Lutetium | researchgate.net |

| Europium (Eu³⁺) | Europium(III) Texaphyrin | osti.gov |

| Lanthanum (La³⁺) | Lanthanum(III) Texaphyrin | osti.gov |

Synthesis of Boron-Substituted Texaphyrins for Dual Therapies

To explore novel therapeutic strategies, researchers have synthesized texaphyrin analogues containing both a lanthanide metal and boron clusters. researchgate.net Specifically, gadolinium texaphyrins have been functionalized by attaching carborane clusters to the pyrrole (B145914) units of the macrocycle. researchgate.net The goal of creating these dual-function molecules is for their potential application in combined gadolinium and boron neutron capture therapy (GdB-NCT). researchgate.net This synthetic strategy highlights the modularity of the texaphyrin system, allowing for the integration of different functional units to achieve a combined effect.

Development of PEG-Solubilized Gadolinium Texaphyrin Conjugates

To address the challenge of poor aqueous solubility, a significant hurdle for many promising therapeutic agents, researchers have developed polyethylene (B3416737) glycol (PEG)-solubilized gadolinium texaphyrin conjugates. nih.govresearchgate.netutexas.edu PEGylation, the process of attaching PEG chains to a molecule, is a well-established method to improve water solubility and pharmacokinetic profiles.

In one study, a new PEG-solubilized gadolinium texaphyrin (Gd-Tex) conjugate was synthesized containing a malonate-Pt(NH₃)₂ moiety. nih.govresearchgate.netutexas.edu This modification was designed to enhance water solubility and to create a dual-function molecule. pnas.org The resulting conjugate demonstrated improved solubility in aqueous solutions, a critical factor for potential in vivo applications. pnas.org

Conjugation to Platinum-Based Scaffolds for Enhanced Activity

A significant area of research has been the conjugation of motexafin gadolinium to platinum-based compounds, which are widely used in chemotherapy. mdpi.comnih.gov This strategy aims to combine the tumor-localizing properties of the texaphyrin macrocycle with the cytotoxic effects of platinum, potentially overcoming mechanisms of cisplatin (B142131) resistance. mdpi.com

Early efforts in this area faced challenges with poor solubility and hydrolytic instability of the resulting conjugates. mdpi.comresearchgate.netresearchgate.net However, subsequent research led to the development of more stable and effective compounds. For instance, a novel gadolinium texaphyrin-malonate-Pt conjugate showed anti-proliferative activity comparable to carboplatin (B1684641) in vitro. mdpi.com

Further advancements have focused on creating Pt(IV)-based texaphyrin conjugates. mdpi.compnas.org These Pt(IV) prodrugs are generally more stable than their Pt(II) counterparts and can be activated within the cellular environment. nih.govacs.org The motexafin gadolinium component can act as a redox mediator, promoting the reduction of the Pt(IV) prodrug to its active Pt(II) form. nih.gov This targeted activation can lead to enhanced antiproliferative activity. nih.gov Studies have shown that covalently attaching a Pt(IV) species to the motexafin gadolinium core can significantly increase platinum cellular uptake and overcome resistance in certain cancer cell lines. pnas.orgnih.gov

One study detailed the development of gadolinium(III) texaphyrin-platinum(IV) conjugates that were more stable against hydrolysis and nucleophilic attack compared to earlier Pt(II) versions. pnas.org These conjugates also demonstrated the ability to reactivate p53 in platinum-resistant models, highlighting a potential mechanism for overcoming resistance. mdpi.com

Table 1: Key Conjugates of Motexafin Gadolinium and their Reported Findings

| Conjugate Type | Key Features | Reported Findings | Citations |

|---|---|---|---|

| PEG-solubilized Gd-Tex-malonate-Pt(NH₃)₂ | Improved water solubility | Similar in vitro anti-proliferative activity to carboplatin; greater efficacy against a Pt-resistant ovarian cell line than carboplatin. | nih.govresearchgate.netutexas.edu |

| Gd-Tex-malonate-Pt conjugate | Second-generation platinum conjugate | Showed anti-proliferative activity in vitro comparable to carboplatin. | mdpi.com |

| Pt(IV)-based texaphyrin conjugates | Enhanced stability; redox-mediated activation | Overcame platinum-resistant ovarian and colon cancers in vitro and in vivo studies. | mdpi.com |

| Gadolinium(III) texaphyrin-platinum(IV) conjugates | Stable against hydrolysis and nucleophilic attack | Enhanced cancer cell uptake; reactivated p53 in platinum-resistant models. | pnas.org |

Cellular and Molecular Mechanisms of Action in Preclinical Models

Mechanisms of Selective Accumulation in Cancer Cells

A key feature of Motexafin (B12801952) gadolinium is its preferential accumulation in malignant cells compared to healthy tissues. wisc.edu This selective uptake is not a passive process but rather a result of the distinct physiological and biochemical landscape of cancer cells.

Cancer cells are characterized by their high metabolic rates, a phenomenon that Motexafin gadolinium exploits for its selective uptake. medkoo.comcancer.gov This elevated metabolism, often referred to as the Warburg effect, leads to an increased demand for nutrients and a higher turnover of various metabolites. Motexafin gadolinium, with its porphyrin-like structure, is preferentially taken up by these rapidly dividing and metabolically active cells. aacrjournals.org This inherent tumor selectivity has been observed in various preclinical models and is a cornerstone of its therapeutic strategy. nih.govnih.gov The compound's design as a synthetic expanded porphyrin allows it to be recognized and internalized by cancer cells that have a high affinity for such molecules. nih.gov

Once inside the cancer cell, Motexafin gadolinium interacts with various cellular and subcellular components. A significant molecular target appears to be the enzyme thioredoxin reductase. nih.govdrugbank.com This interaction is crucial to its mechanism of action, as it disrupts the cell's ability to manage oxidative stress. Furthermore, preclinical studies have demonstrated that Motexafin gadolinium can be visualized within tumors using magnetic resonance imaging (MRI), confirming its accumulation in these tissues. drugbank.com

Compelling preclinical evidence highlights the intranuclear localization of Motexafin gadolinium in various cancer cell lines. wisc.eduresearchgate.netnih.gov In vitro studies utilizing human glioblastoma multiforme cell lines, including T98G, TB10, U87, and MO59K, have shown that a significant percentage of the cell nuclei, in some cases at least 90%, take up the compound. wisc.eduresearchgate.netnih.gov This intranuclear accumulation is a critical aspect of its potential as a radiosensitizer. The concentration of gadolinium within the cells was found to increase with the duration of exposure, surpassing the extracellular concentration after just a few hours. researchgate.net

| Cell Line | Type | Key Finding |

| T98G | Human Glioblastoma | Significant intranuclear uptake of Motexafin gadolinium observed. researchgate.net |

| TB10 | Human Glioblastoma | Demonstrated time-dependent uptake of gadolinium in cells. researchgate.net |

| U87 | Human Glioblastoma | High percentage of cell nuclei showed gadolinium presence. researchgate.net |

| MO59K | Human Glioblastoma | Reproducible intranuclear uptake across different cell lines. researchgate.net |

Redox Activity and Induction of Oxidative Stress

The primary mechanism through which Motexafin gadolinium exerts its cytotoxic effects is by disrupting the delicate redox balance within cancer cells, leading to a state of overwhelming oxidative stress. nih.gov

Motexafin gadolinium is a potent redox-active agent. nih.gov It participates in a process known as futile redox cycling, where it accepts electrons from various intracellular reducing metabolites, such as NADPH and glutathione (B108866). ashpublications.orgtandfonline.com In the presence of oxygen, this electron transfer results in the formation of superoxide (B77818) and other reactive oxygen species (ROS). nih.govtandfonline.com This process regenerates the Motexafin gadolinium molecule, allowing it to catalytically perpetuate the production of ROS. ashpublications.org This sustained generation of ROS overwhelms the cell's antioxidant defenses, leading to a severe redox imbalance. aacrjournals.org Studies have shown that this process is enhanced in the presence of ascorbate (B8700270). ashpublications.orgashpublications.org The inhibition of thioredoxin reductase by Motexafin gadolinium further exacerbates this oxidative stress, as this enzyme is critical for maintaining the reduced state of many cellular proteins. nih.govnih.govmdpi.com The consequence of this redox disruption is the induction of apoptosis, or programmed cell death, in a wide range of cancer cells, including those that are highly resistant to conventional therapies. nih.govashpublications.orgashpublications.org

| Cellular Process | Effect of Motexafin Gadolinium | Reference |

| Redox Cycling | Catalytic generation of reactive oxygen species (ROS). | nih.govashpublications.orgtandfonline.com |

| Thioredoxin Reductase | Inhibition of enzyme activity, leading to increased oxidative stress. | nih.govdrugbank.comnih.gov |

| Intracellular Glutathione | Depletion of this key antioxidant. | ashpublications.orgashpublications.org |

| Apoptosis | Induction of programmed cell death due to oxidative damage. | nih.govashpublications.orgashpublications.org |

Generation of Reactive Oxygen Species (ROS)

A primary mechanism of motexafin gadolinium's anticancer activity is its ability to generate reactive oxygen species (ROS). researchgate.netnih.gov It acts as a redox mediator, accepting electrons from various intracellular reducing metabolites. tandfonline.comashpublications.org In an aerobic environment, motexafin gadolinium participates in a process known as futile redox cycling. tandfonline.comashpublications.org It accepts electrons and then transfers them to molecular oxygen, which results in the formation of superoxide radicals. nih.govashpublications.org This process regenerates the original motexafin gadolinium molecule, allowing it to continue this catalytic cycle. tandfonline.com The superoxide anion can then dismutate to form other ROS, including hydrogen peroxide. ashpublications.orgnih.gov This sustained production of ROS leads to a state of oxidative stress within the cancer cell. pnas.org

Enzymatic Targets and Inhibition Profiles

Motexafin gadolinium has been identified as a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that plays a critical role in maintaining the cellular redox balance and is often overexpressed in cancer cells. tandfonline.comnih.gov The inhibition of TrxR by motexafin gadolinium is a significant contributor to its cytotoxic effects. tandfonline.com Studies have shown that motexafin gadolinium acts as a non-competitive inhibitor of rat TrxR with an IC50 of 6 μM. nih.gov For human or rat TrxR1, motexafin gadolinium serves as an NADPH-oxidizing substrate with a Km value of 8.65 μM. nih.gov This interaction not only inhibits the enzyme but also contributes to the generation of ROS. nih.gov The inhibition of TrxR disrupts downstream pathways that are dependent on reduced thioredoxin, further contributing to cellular stress. tandfonline.com

Another critical enzymatic target of motexafin gadolinium is ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. nih.govki.se Inhibition of RNR can lead to an imbalance in the deoxyribonucleotide pool, hindering DNA synthesis and repair processes. mdpi.com Preclinical studies have demonstrated that motexafin gadolinium directly inhibits mammalian RNR. researchgate.net It has been shown to inhibit recombinant mouse RNR activity with an IC50 of 2 μM when reduced human thioredoxin is the electron donor, and an IC50 of 6 μM with dithiothreitol (B142953) as the electron donor. nih.govfrontiersin.org The mechanism of inhibition is thought to involve at least two pathways: precluding the oligomerization of the RNR subunits and direct inhibition of the large catalytic subunit (R1). ki.seresearchgate.net

Depletion of Intracellular Antioxidant Systems

Motexafin gadolinium's redox cycling activity leads to the depletion of crucial intracellular antioxidant molecules. nih.govimrpress.com By catalyzing the oxidation of reducing metabolites, it consumes the cell's natural defenses against oxidative stress. ashpublications.orgpnas.org This includes the depletion of glutathione (GSH), a primary intracellular antioxidant. ashpublications.orgresearchgate.net Studies in multiple myeloma cell lines have shown a marked reduction in intracellular GSH levels following treatment with motexafin gadolinium and ascorbate. ashpublications.org This depletion of the antioxidant pool sensitizes cancer cells to the damaging effects of the increased ROS levels generated by the compound. ashpublications.org

Catalytic Oxidation of Reducing Metabolites (e.g., NADPH, Ascorbate)

Motexafin gadolinium directly catalyzes the oxidation of several key intracellular reducing metabolites, including NADPH and ascorbate. ashpublications.orgnih.gov This catalytic action is a central part of its ability to induce oxidative stress. pnas.org The oxidation of NADPH, a critical electron donor in many reductive biosynthetic pathways and for the regeneration of reduced glutathione, further cripples the cell's antioxidant capacity. tandfonline.comuni-muenchen.de Similarly, the oxidation of ascorbate (Vitamin C) contributes to the pro-oxidant environment. ashpublications.orgresearchgate.net In experimental systems, the combination of motexafin gadolinium and ascorbate has been shown to be cytotoxic to multiple myeloma cells, an effect that is linked to the depletion of intracellular glutathione and increased ROS production. ashpublications.orgnih.gov

Mechanisms of Apoptosis Induction in Preclinical Settings

The culmination of the cellular and molecular effects of motexafin gadolinium is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov The significant oxidative stress caused by ROS generation and the inhibition of key enzymes like TrxR and RNR triggers apoptotic pathways. researchgate.nettandfonline.com

Preclinical studies have shown that motexafin gadolinium induces apoptosis through a mitochondrially-mediated, caspase-dependent pathway. researchgate.netnih.gov In lymphoma cell lines, treatment with motexafin gadolinium led to a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the activation of caspase-9. nih.gov This was followed by the cleavage of PARP and the binding of annexin (B1180172) V, all hallmarks of apoptosis. nih.gov The induction of apoptosis was confirmed in various cancer cell lines, including multiple myeloma and lymphoma. nih.govashpublications.org In multiple myeloma cells, the cytotoxic effects of motexafin gadolinium were directly linked to the induction of apoptosis, as evidenced by alterations in mitochondrial membrane potential and increased annexin V expression. ashpublications.orgnih.gov This apoptotic response was significantly reduced by the potent caspase inhibitor Q-VD-OPh, confirming the caspase-dependent nature of the cell death. nih.gov

Data Tables

Table 1: Enzymatic Inhibition by Motexafin Gadolinium

| Enzyme | Organism/Cell Line | Inhibitory Concentration (IC50) | Electron Donor | Reference |

| Thioredoxin Reductase (TrxR) | Rat | 6 μM | - | nih.gov |

| Ribonucleotide Reductase (RNR) | Mouse (recombinant) | 2 μM | Reduced Human Thioredoxin | nih.govfrontiersin.org |

| Ribonucleotide Reductase (RNR) | Mouse (recombinant) | 6 μM | Dithiothreitol | nih.govfrontiersin.org |

Table 2: Apoptosis Induction by Motexafin Gadolinium in Preclinical Models

| Cell Line | Cancer Type | Key Findings | Reference |

| HF-1 | Lymphoma | Loss of mitochondrial membrane potential, cytochrome c release, caspase-9 activation, PARP cleavage, annexin V binding. nih.gov | nih.gov |

| C2E3, 1-310, 1-414, 8226-RPMI, DOX-10V | Multiple Myeloma | Alteration in mitochondrial membrane potential, elevated annexin V expression. ashpublications.orgnih.gov | ashpublications.orgnih.gov |

| HF1 | Lymphoma | Increased apoptosis when combined with rituximab (B1143277). nih.gov | nih.gov |

Disruption of Redox-Dependent Apoptotic Pathways

Motexafin gadolinium acts as a redox mediator, catalyzing the oxidation of various intracellular reducing agents such as ascorbate, glutathione, and NADPH. nih.gov This process, known as futile redox cycling, generates reactive oxygen species (ROS), including superoxide radicals. nih.govresearchgate.net The accumulation of ROS induces a state of oxidative stress within the tumor cell, a condition that triggers apoptotic pathways. nih.govnih.gov

Preclinical studies have consistently demonstrated that MGd's ability to induce apoptosis is intrinsically linked to its capacity to generate ROS. ashpublications.org This disruption of the cellular redox environment is a key initiating event in the apoptotic cascade. The mechanism involves MGd accepting electrons from cellular-reducing metabolites and transferring them to molecular oxygen, thereby producing ROS and leading to apoptosis. researchgate.net This process has been observed in various cancer cell lines, including hematologic malignancies and multiple myeloma. nih.govashpublications.org

Lowering of the Apoptotic Threshold in Tumor Cells

A crucial aspect of motexafin gadolinium's mechanism of action is its ability to lower the threshold for apoptosis in tumor cells. researchgate.net By inducing a state of chronic, low-level oxidative stress, MGd sensitizes cancer cells to other pro-apoptotic stimuli, such as ionizing radiation and chemotherapy. nih.govresearchgate.net This synergistic effect is attributed to the MGd-induced redox imbalance, which makes it easier for other treatments to push the cell over the apoptotic edge. researchgate.net The depletion of key reducing metabolites by MGd impairs the cell's ability to counteract oxidative damage, thus lowering its resistance to apoptosis-inducing agents. imrpress.com

Induction of Lysosomal Rupture and Lysosomal-Mitochondrial Cross-Talk

Emerging evidence suggests that motexafin gadolinium, particularly in the presence of ascorbate, can induce the rupture of lysosomes. researchgate.net Lysosomes contain a host of hydrolytic enzymes that, when released into the cytoplasm, can trigger a cascade of events leading to cell death. The destabilization of the lysosomal membrane is a significant event that can initiate or amplify the apoptotic signal.

Furthermore, the induction of apoptosis by MGd involves intricate cross-talk between lysosomes and mitochondria. researchgate.net The release of lysosomal contents can lead to mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway. This cross-talk can involve the activation of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade. nih.gov Motexafin gadolinium triggers the mitochondrial apoptotic pathway, as evidenced by the loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov

Interactions with Molecular Signaling Pathways

Beyond its direct effects on redox balance and organelle integrity, motexafin gadolinium also interacts with key molecular signaling pathways that regulate cell survival and apoptosis.

Modulation of p53-Mdm2 Interactions

Preclinical studies in lymphoma cell lines have revealed a novel mechanism of action for motexafin gadolinium involving the p53 tumor suppressor protein and its negative regulator, Mdm2. iiarjournals.orgnih.gov Research has shown that MGd enhances the interaction between p53 and Mdm2. iiarjournals.orgnih.gov This enhanced interaction leads to the proteasomal degradation of p53, resulting in a reduction of p53 protein levels. iiarjournals.orgnih.gov

This effect is significant because it is independent of p53's transcriptional activity. The reduction in p53 protein is accompanied by a decrease in the levels of its downstream targets, such as the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). nih.gov The observation that the Mdm2 inhibitor, nutlin-3, can reverse the MGd-induced reduction of p53 protein further supports the involvement of the p53-Mdm2 pathway. iiarjournals.orgnih.gov

Table 1: Effect of Motexafin Gadolinium (MGd) on p53 and Downstream Targets in Lymphoma Cells

| Treatment | p53 Protein Level | p21 Protein Level | PUMA Protein Level |

| Control | Baseline | Baseline | Baseline |

| MGd | Reduced | Reduced | Reduced |

| MGd + Nutlin-3 | Reverted to Baseline | - | - |

| This table is a representation of findings and not a direct reproduction of a specific study's data. |

Radiosensitization Research and Associated Mechanisms Preclinical

Investigations into Gadolinium Synchrotron Stereotactic Radiotherapy (GdSSR)

Gadolinium Synchrotron Stereotactic Radiotherapy (GdSSR) represents a novel therapeutic strategy under investigation for cancers like glioblastoma multiforme. wisc.edu This binary approach involves the intravenous administration of a gadolinium-containing compound, such as motexafin (B12801952) gadolinium, which preferentially accumulates in tumor tissue. wisc.eduwisc.edu Subsequently, the tumor is irradiated with a stereotactic external beam of monochromatic X-rays from a synchrotron source, tuned to an energy level just above the K-edge of gadolinium (approximately 51 keV). wisc.eduresearchgate.netdntb.gov.ua The fundamental principle of GdSSR is to leverage the high atomic number of gadolinium to enhance the absorption of X-ray energy within the tumor, leading to a localized increase in radiation dose and subsequent cell killing, while minimizing damage to surrounding healthy tissue. wisc.eduuniv-grenoble-alpes.fr

Preclinical Rationale for Gd Accumulation in Cell Nuclei

A critical prerequisite for the efficacy of GdSSR is the accumulation of the gadolinium compound within the cancer cells, and more specifically, within the cell nucleus. wisc.edunih.gov The proximity of the gadolinium atoms to the DNA is paramount for the therapeutic effect, which relies on the short-range, high-energy Auger electrons produced upon photon activation. nih.gov Preclinical studies have demonstrated that motexafin gadolinium, a texaphyrin-based compound, exhibits selective uptake and retention in tumor cells. wisc.edumdpi.com

In vitro research using human glioblastoma cell lines has provided substantial evidence for the intranuclear localization of motexafin gadolinium. researchgate.netnih.gov Utilizing advanced techniques such as synchrotron spectromicroscopy and confocal microscopy, investigators have observed that motexafin gadolinium is taken up by the majority of glioblastoma cell nuclei. researchgate.netnih.gov One study reported that gadolinium was detected in at least 90% of the cell nuclei across four different human glioblastoma cell lines. wisc.eduresearchgate.netnih.gov This high degree of nuclear uptake is a key factor supporting the continued development of GdSSR. researchgate.netnih.gov The selective accumulation is thought to be facilitated by the metabolic characteristics of tumor cells. mdpi.com

Below is a table summarizing the findings of in vitro studies on the uptake of motexafin gadolinium in glioblastoma cell lines.

| Cell Line | Method of Detection | Key Finding | Reference |

| T98G, TB10, U87, MO59K | Synchrotron Spectromicroscopy, Confocal Microscopy | Gadolinium detected in at least 90% of cell nuclei. | researchgate.net |

| T98G, TB10 | Synchrotron Transmission X-ray Microscopy (STXM) | Visualization of gadolinium distribution within cell nuclei. | researchgate.net |

Mechanisms of Photon Activation Therapy via Auger Electron Emission

Photon Activation Therapy (PAT) is the underlying mechanism of GdSSR. When a high-Z element like gadolinium is irradiated with monochromatic X-rays at an energy precisely tuned to or just above its K-shell absorption edge (50.2 keV), a phenomenon known as the photoelectric effect occurs. allenpress.commdpi.com This interaction is significantly more probable in gadolinium than in the lighter elements that constitute biological tissue. allenpress.com

The absorption of a 51 keV photon by a gadolinium atom results in the ejection of an inner shell (K-shell) electron, creating a vacancy. allenpress.comnih.gov This leaves the atom in an unstable, excited state. To return to a stable state, an electron from a higher energy shell (e.g., the L-shell) drops down to fill the K-shell vacancy. nih.gov The energy released during this transition can be emitted as a fluorescent X-ray or, more importantly for therapeutic purposes, it can be transferred to another outer shell electron, causing its ejection from the atom. nih.gov This ejected electron is known as an Auger electron. nih.govnih.gov

This process initiates a cascade of electron vacancies and subsequent emissions, resulting in the release of multiple low-energy Auger electrons. nih.govallenpress.com These electrons have a very short range, meaning their energy is deposited locally, in close proximity to the gadolinium atom. nih.gov If the gadolinium atom is located within the cell nucleus, the high linear energy transfer of the Auger electrons can cause significant, irreparable damage to the DNA, leading to cell death. nih.govnih.gov It is this localized and potent cell-killing effect that forms the basis of the therapeutic potential of GdSSR. nih.gov

The table below outlines the key events in the process of photon activation and Auger electron emission.

| Step | Event | Consequence | Reference |

| 1 | Irradiation with monochromatic X-rays (~51 keV) | A gadolinium atom absorbs a photon. | allenpress.com |

| 2 | Photoelectric Effect | An electron is ejected from an inner electron shell (K-shell) of the gadolinium atom. | allenpress.comnih.gov |

| 3 | Electron Cascade | Electrons from higher energy shells fill the vacancy, leading to the emission of a shower of low-energy Auger electrons. | nih.govallenpress.com |

| 4 | Localized Energy Deposition | The short-range Auger electrons deposit their energy in the immediate vicinity of the gadolinium atom. | nih.gov |

| 5 | DNA Damage | If the gadolinium is in the cell nucleus, the Auger electrons cause complex and lethal damage to the DNA. | nih.govnih.gov |

Application of Synchrotron Radiation for Targeted Energy Deposition

The use of synchrotron radiation is a critical component of GdSSR, offering distinct advantages over conventional radiotherapy sources. medcraveonline.com Synchrotrons produce highly intense and tunable monochromatic X-ray beams. mdpi.commedcraveonline.com This tunability allows for the precise selection of an X-ray energy that is optimal for activating the gadolinium atoms (i.e., just above the K-edge), thereby maximizing the photoelectric effect and subsequent Auger electron emission. allenpress.comnih.gov

By tuning the energy of the synchrotron beam to approximately 51 keV, the probability of interaction with gadolinium is greatly enhanced, while the absorption by surrounding healthy tissue, which lacks high-Z elements, is minimized. univ-grenoble-alpes.fr This targeted energy deposition leads to a significant dose enhancement within the tumor. univ-grenoble-alpes.fr The stereotactic delivery of the synchrotron beam further ensures that the radiation is precisely conformed to the shape of the tumor, sparing adjacent healthy brain tissue from high doses of radiation. wisc.edumedcraveonline.com Preclinical experiments have demonstrated the feasibility of this approach, showing that irradiation with monochromatic X-rays at 50.25 keV can effectively destroy tumor spheroids containing gadolinium, an effect not observed at an energy of 50.0 keV, which is below the K-edge. nih.gov This highlights the critical importance of the precisely tuned energy of the synchrotron radiation for the success of this therapeutic strategy. nih.gov

Photodynamic Therapy Pdt Research Applications Preclinical

Photosensitizing Properties of Motexafin (B12801952) Gadolinium

Motexafin gadolinium is recognized as a photosensitizing agent. nih.govnih.gov As a photosensitizer, it can absorb light of a specific wavelength and transfer that energy to surrounding molecules, initiating photochemical reactions that can lead to cellular damage. This property forms the basis of its investigation in photodynamic therapy. The molecule is part of a family of drugs known as metalloporphyrin complexes, which are explored for their ability to make tumor cells more susceptible to treatments like radiation and photodynamic therapy. drugbank.com

Generation of Singlet Oxygen and Local Cytotoxic Effects

The therapeutic effect of PDT is primarily mediated through the generation of reactive oxygen species (ROS), with singlet oxygen being a particularly potent cytotoxic agent. wikipedia.org When a photosensitizer like Motexafin gadolinium is activated by light, it can transfer energy to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet state. wikipedia.org Singlet oxygen can then react with various cellular components, such as lipids, proteins, and nucleic acids, leading to oxidative damage and ultimately inducing cell death through apoptosis or necrosis. ksbm.or.krmdpi.com

Motexafin gadolinium is known to disrupt redox-dependent pathways and generate ROS by interacting with intracellular oxygen, which triggers apoptosis. ksbm.or.kr The compound is an aromatic macrocycle that can accept electrons from cellular reducing metabolites and, in the presence of oxygen, form superoxide (B77818) and other ROS through a process called redox cycling. nih.govresearchgate.net This inherent ability to produce ROS is fundamental to its function as a photosensitizer in PDT, causing localized cytotoxic effects in targeted tissues upon light activation.

Synergistic Effects with 5-Aminolevulinic Acid (ALA)-Mediated PDT in Spheroid Models

Preclinical research has explored the potential of Motexafin gadolinium to enhance the efficacy of photodynamic therapy mediated by 5-aminolevulinic acid (ALA). nih.govnih.gov ALA is a precursor that leads to the endogenous accumulation of the photosensitizer Protoporphyrin IX in cancer cells. Studies using three-dimensional human glioma multicell spheroids, which mimic micro-tumors, have been conducted to investigate this combination therapy. nih.gov

In these in vitro investigations, glioma spheroids were treated with ALA-mediated PDT both with and without the addition of Motexafin gadolinium. nih.govnih.gov The results from these studies indicate that Motexafin gadolinium interacts with ALA-PDT in a synergistic manner, leading to greater therapeutic effects than what can be achieved with either treatment alone. nih.gov

The combination of Motexafin gadolinium with ALA-PDT has been shown to significantly potentiate cytotoxic effects in cancer cell models. nih.govnih.gov In studies on human glioma spheroids, the degree of synergism and resulting cytotoxicity increased as the light fluence (total light energy delivered) was raised. nih.gov

At the highest light fluence tested (18 J/cm²), treatment with ALA-PDT alone resulted in 75% of the spheroids continuing to grow after four weeks. nih.govnih.gov However, when Motexafin gadolinium was added to the ALA-PDT treatment, only 15% of the spheroids demonstrated growth over the same period, highlighting a substantial enhancement of the cytotoxic effect. nih.govnih.gov In contrast, 100% of spheroids treated with Motexafin gadolinium without PDT showed continued growth. nih.govnih.gov

| Treatment Group (at 18 J/cm² Light Fluence) | Percentage of Spheroids with Growth (after 4 weeks) |

|---|---|

| Motexafin Gadolinium (MGd) only | 100% |

| ALA-PDT only | 75% |

| MGd + ALA-PDT | 15% |

A significant characteristic of malignant tumors like glioblastoma is the rapid migration and invasion of cancer cells into surrounding healthy tissue. nih.gov Preclinical studies have revealed that Motexafin gadolinium can potentiate the inhibitory effects of ALA-PDT on glioma cell migration. nih.gov

In experiments using glioma spheroids implanted into a collagen matrix, the combination of ALA-PDT and Motexafin gadolinium produced a significant inhibitory effect on the movement of cancer cells. nih.govnih.gov The addition of Motexafin gadolinium to the PDT regimen resulted in an approximately threefold reduction in the migration distance of surviving glioma cells compared to treatment with PDT alone. nih.govnih.gov This suggests that the combined therapy could not only enhance direct cell killing but also impede the invasive growth of tumor cells. nih.gov

| Metric | Finding |

|---|---|

| Effect on Glioma Cell Migration | Significant inhibitory effect |

| Reduction in Migration Distance (MGd + ALA-PDT vs. ALA-PDT alone) | ~3x Reduction |

Diagnostic Imaging Research Applications Preclinical and Methodological

Principles of MRI Contrast Enhancement

The function of motexafin (B12801952) gadolinium as a Magnetic Resonance Imaging (MRI) contrast agent is rooted in the fundamental paramagnetic properties of the gadolinium ion it contains.

Motexafin gadolinium is a texaphyrin, a type of expanded porphyrin-like molecule, which forms a stable complex with a gadolinium (Gd³⁺) cation. nih.gov The gadolinium ion is a paramagnetic element, a property conferred by its seven unpaired electrons. oup.comresearchgate.net This paramagnetic nature is the key to its detectability in MRI. nih.govaacrjournals.orgdrugbank.com In the presence of a magnetic field, the Gd³⁺ ion creates a local magnetic field that influences the surrounding water protons. This interaction accelerates the relaxation of these protons, specifically shortening the longitudinal (T1) and transverse (T2) relaxation times. oup.com The shortening of the T1 relaxation time is particularly significant, as it leads to a stronger signal on T1-weighted images, resulting in a brightened or "enhanced" appearance of the tissues where the agent has accumulated. oup.comnih.gov This enhancement allows for sensitive depiction and visualization of the drug's uptake in tissues. nih.gov

The efficiency of a gadolinium-based contrast agent is often measured by its relaxivity (r1), which quantifies its ability to shorten the T1 relaxation time of water protons. Preclinical and clinical comparisons have been made between motexafin gadolinium and other gadolinium complexes.

In a study involving glioblastoma multiforme patients, the MRI contrast enhancement of motexafin gadolinium was directly compared to that of Omniscan (gadodiamide). ismrm.org The results indicated that while the enhancement volumes produced by the two agents had considerable overlap, Omniscan produced a significantly greater signal enhancement relative to white matter. ismrm.org The average ratio of Omniscan to motexafin gadolinium signal enhancement was 1.20. ismrm.org This difference in enhancement may be attributed to their differing localization mechanisms; motexafin gadolinium is known to be taken up on or inside tumor cells, whereas conventional agents like Omniscan primarily distribute in the extracellular space. ismrm.org

Furthermore, research has suggested that the texaphyrin complex of motexafin gadolinium could provide a longer duration of MRI contrast enhancement in a V2 carcinoma model compared to Gd-DTPA (Magnevist®). scispace.com This prolonged enhancement is a distinguishing feature from many conventional small-molecule gadolinium agents. mdpi.com

| Characteristic | Motexafin Gadolinium (MGd) | Omniscan (gadodiamide) | Gd-DTPA (Magnevist®) |

|---|---|---|---|

| Localization | Intracellular and on tumor cells ismrm.org | Extracellular ismrm.org | Extracellular scispace.com |

| Relative Signal Enhancement | Lower than Omniscan in glioblastoma (Avg. ratio 1:1.20) ismrm.org | Higher than MGd in glioblastoma ismrm.org | Data not directly compared in these studies |

| Enhancement Duration | Reported to be longer than Gd-DTPA in a preclinical model scispace.com | Shorter duration than MGd | Shorter duration than MGd in a preclinical model scispace.com |

Preclinical Studies of Drug Distribution and Uptake via MRI

Preclinical research has consistently demonstrated the selective accumulation of motexafin gadolinium in tumor tissues, a process that can be visualized and tracked using MRI. nih.govaacrjournals.orgnih.gov Studies in animal models and human cell lines have confirmed its tumor-selective localization. aacrjournals.orgresearchgate.net

An in vitro study using four human glioblastoma cell lines (TB10, U87, T98G, and MO59K) showed that the concentration of gadolinium within the cells increased with the duration of exposure, exceeding the external concentration after just six hours. wisc.edu Using three independent methods, researchers found that motexafin gadolinium was taken up by at least 90% of the glioblastoma cell nuclei. researchgate.netnih.gov

In a preclinical study using a murine mammary tumor model, MRI revealed a nine-fold contrast enhancement within the tumor 24 hours after injection, coupled with rapid clearance from the blood plasma. mdpi.com In F98 orthotopic brain tumors in rats, clear MRI enhancement was visible 30 minutes following administration, indicating rapid uptake by the tumor. nih.gov However, this study also noted that the agent was not retained in viable tumor tissue long enough for delayed imaging, though it did persist longer in necrotic areas. nih.gov

Another significant preclinical study investigated motexafin gadolinium in a rat model of C6 glioma. nih.govrsna.org MRI was used to track drug distribution and delineate tumor margins. The highest MR signal-to-noise ratio (SNR) was achieved between 15 and 30 minutes after administration, with tumor visibility persisting for up to 4 hours due to the exclusive accumulation of the compound in tumor cells. nih.govrsna.org

| Time After Administration (minutes) | MR Signal-to-Noise Ratio (SNR) (Mean ± SD) | Optical Photon Intensity (photons/s/mm²) (Mean ± SD) |

|---|---|---|

| 15 | 77.61 ± 2.52 | 2.6 × 10⁸ ± 2.3 × 10⁷ |

| 30 | 77.61 ± 2.52 | 2.6 × 10⁸ ± 2.3 × 10⁷ |

| 60 | Data point not specified | Data point not specified |

| 120 | Visible enhancement | Visible fluorescence |

| 240 | Visible enhancement | Visible fluorescence |

Potential for Molecular MRI and Optical Imaging in Preclinical Tumor Delineation

Motexafin gadolinium possesses a unique dual-modality nature, functioning not only as a T1-weighted MRI contrast agent but also as a red fluorescence emitter. nih.gov This characteristic opens up the potential for its use in combined molecular MRI and optical imaging for the precise delineation of tumors in preclinical settings. nih.govuniversiteitleiden.nl

A study in a rat glioma model demonstrated this dual capability. nih.govrsna.org Researchers used both fluorescence optical imaging and T1-weighted MRI simultaneously to outline the histologic margins of C6 gliomas. The results showed that both imaging modalities could effectively delineate the tumor margins. nih.govrsna.org The peak signal for both optical imaging and MRI enhancement occurred 15–30 minutes after administration, with visibility lasting for up to four hours. nih.govrsna.org Confocal microscopy confirmed that the fluorescence and MRI enhancement originated exclusively from motexafin gadolinium that had accumulated in the cytoplasm of the tumor cells. nih.govrsna.org This suggests that the compound could be a valuable tool for intraoperative imaging-guided tumor resection in preclinical models. nih.gov The optimal time window for determining glioma tumor margins using this dual-modality approach was found to be between 15 and 120 minutes after administration. nih.govrsna.org

This combination of imaging techniques provides cross-validated information, leveraging the high sensitivity of fluorescence imaging with the anatomical detail of MRI, offering a powerful approach for preclinical tumor research. cncb.ac.cn

Advanced Drug Delivery Systems and Nanotechnology Research

Strategies for Enhanced Preclinical Delivery and Tumor Targeting

The foundational principle behind the utility of motexafin (B12801952) gadolinium in advanced systems is its intrinsic ability to selectively accumulate in tumor cells compared to surrounding normal tissues. nih.gov This preferential uptake is attributed to the higher metabolic rate of cancer cells. mdpi.com Preclinical research has leveraged this property for both therapeutic and diagnostic purposes. In various preclinical models, MGd has demonstrated efficacy as a radiation sensitizer (B1316253). mediso.com For instance, studies in tumor-bearing mice revealed that animals pretreated with MGd before radiation experienced enhanced survival rates. acs.org

The gadolinium ion within the texaphyrin macrocycle also allows for the tracking of the drug's distribution using Magnetic Resonance Imaging (MRI). dntb.gov.ua This theranostic capability was demonstrated in rat models with C6 gliomas, where both fluorescence optical imaging and T1-weighted MR imaging could delineate tumor margins. dntb.gov.ua The highest signal intensity was observed 15–30 minutes after administration, confirming the rapid localization of MGd within the tumor. dntb.gov.ua Further investigation at a subcellular level confirmed that motexafin gadolinium accumulates in the cytoplasm of tumor cells. dntb.gov.ua In vitro studies on human glioblastoma cell lines have shown that MGd is taken up by the majority of cell nuclei, a critical factor for its efficacy as a radiosensitizer. nih.gov This selective targeting and intracellular localization form the basis for its inclusion in more complex nanotechnology-based delivery strategies. nih.gov

Integration into Nanoparticle Systems

The development of nanoparticle systems for delivering gadolinium-based agents has been significantly influenced by the performance of molecular agents like motexafin gadolinium. rsc.org MGd is one of the most studied gadolinium-based radiosensitizers, and its success has spurred efforts to incorporate such agents into nanostructures to further improve properties like tumor accumulation, circulation time, and therapeutic payload. rsc.orggoogle.com These nanotechnologies aim to harness the enhanced permeability and retention (EPR) effect for passive tumor targeting. drugbank.com

Liposomes, which are vesicles composed of lipid bilayers, represent a versatile platform for drug delivery. Research has explored the encapsulation of texaphyrin-based compounds to improve solubility, stability, and tumor targeting.

One approach involves transforming gadolinium-coordinated texaphyrin (Gd-Tex) into self-assembling nanovesicles with lipid bilayers, termed Gd-nanotexaphyrins (Gd-NTs). nih.gov These liposomal structures significantly improved tumor accumulation and the efficacy of radiosensitization in preclinical models. nih.gov To further enhance their therapeutic effect, these Gd-NTs were loaded with myoglobin (B1173299) to help alleviate tumor hypoxia, a common cause of radioresistance. nih.gov

Another sophisticated strategy involves using liposomes to carry a texaphyrin-based theranostic conjugate. In one study, a Gd³⁺-texaphyrin core was conjugated to a doxorubicin (B1662922) prodrug. rsc.orgdrugbank.com This conjugate was then loaded into liposomes that were surface-functionalized with folate to actively target the folate receptors often overexpressed on cancer cells. rsc.orgdrugbank.com This system was designed for both MRI diagnostics and the targeted release of the chemotherapeutic agent. rsc.orgdrugbank.com A patent also describes a general method for incorporating texaphyrin-lipophilic molecule conjugates into liposomes made from components like egg phosphatidylcholine and cholesterol, highlighting the feasibility of this delivery strategy. google.com

Table 1: Examples of Liposomal Formulations for Texaphyrin-Based Agents

| Formulation Name | Core Component | Key Features | Research Goal |

| Gd-nanotexaphyrins (Gd-NTs) | Gadolinium-texaphyrin (Gd-Tex) | Self-assembling nanovesicles with lipid bilayers; can be loaded with myoglobin. nih.gov | Improve tumor accumulation, overcome hypoxia, and enhance radiosensitization. nih.gov |

| Folate-Targeted Liposomes | Gd³⁺-texaphyrin-doxorubicin conjugate | Folate receptor targeting for active delivery; theranostic agent for MRI and chemotherapy. rsc.orgdrugbank.com | Enhance solubility, prolong circulation, and improve tumor-specific targeting. rsc.orgdrugbank.com |

| General Liposomal Texaphyrin | Texaphyrin-lipophilic molecule conjugate | Composed of standard lipids like egg phosphatidylcholine and cholesterol. google.com | Serve as a versatile carrier for imaging or photodynamic therapy agents. google.com |

Metal-bisphosphonate nanoparticles have been identified as a potential vehicle for delivering high payloads of photosensitizers or radiosensitizers. A patent filing has described the potential to incorporate motexafin gadolinium into such nanoparticles. The objective of this strategy is to deliver large doses of the sensitizer specifically to the target site. This approach could enhance the clinical potential of treatments like X-ray radiation therapy by concentrating the radiosensitizing agent within the tumor.

Mesoporous silica (B1680970) nanoparticles (MSNs) are characterized by a large surface area and porous structure, making them suitable candidates for drug delivery. While direct studies loading motexafin gadolinium into MSNs are not extensively detailed, research on incorporating other gadolinium chelates provides a strong proof of concept.

Scientists have successfully synthesized MSN contrast agents by co-condensing gadolinium chelates within the silica structure, achieving very high loading capacities (up to 28.8 wt %). These nanoparticles, with a characteristic MCM-41 type pore structure, demonstrate significant MR relaxivities. Furthermore, these MSNs can be functionalized with optical fluorophores and cancer-targeting peptides, creating multimodal imaging agents. Other studies have focused on synthesizing gadolinium-doped mesoporous silica nanoparticles as MRI probes for tracking stem cells, demonstrating their biocompatibility and utility for in vivo imaging. Given that motexafin gadolinium is a stable gadolinium chelate, these findings suggest the high potential for using MSNs as a carrier to enhance its delivery and imaging capabilities.

The development of ultrasmall gadolinium-based nanoparticles (GBNs), such as the AGuIX® (Activation Guided by Irradiation by X-rays) platform, was partly inspired by the clinical interest in molecular radiosensitizers like motexafin gadolinium. rsc.org These nanoparticles were designed to improve upon molecular agents by combining the radiosensitizing properties of gadolinium with the favorable pharmacokinetics of a nanoparticle carrier. rsc.orgdrugbank.com

AGuIX nanoparticles consist of a polysiloxane core surrounded by covalently grafted gadolinium chelates, typically derived from DOTA. google.com This structure results in a sub-5 nm nanoparticle with a high gadolinium content, which is effective for both T1-weighted MRI and radiosensitization. google.comdrugbank.com Unlike molecular MGd, which is cleared relatively quickly, these nanoparticles are small enough for renal clearance but have a longer blood half-life, allowing for greater tumor accumulation via the EPR effect.

Table 2: Comparison of Motexafin Gadolinium and Ultrasmall Gadolinium-Based Nanoparticles (AGuIX)

| Feature | Motexafin Gadolinium (Molecular Agent) | AGuIX (Nanoparticle Agent) |

| Core Structure | Texaphyrin macrocycle chelating a single Gd³⁺ ion. rsc.org | Polysiloxane core. google.com |

| Gadolinium Payload | Single Gd³⁺ ion per molecule. rsc.org | Multiple Gd³⁺ chelates per nanoparticle (approx. 10). google.com |

| Approximate Size | ~2 nm | Hydrodynamic diameter ~3-5 nm. |

| Mechanism | Redox cycling agent, generates ROS, inhibits key enzymes. | Local dose enhancement via release of photoelectrons and Auger electrons upon irradiation. drugbank.com |

| Primary Application | Radiosensitizer for brain tumors. rsc.orggoogle.com | Theranostic agent for MRI-guided radiotherapy. rsc.orgdrugbank.com |

Design of Targeted Texaphyrin Conjugates

Another advanced strategy involves covalently linking motexafin gadolinium to other established therapeutic agents. nih.govgoogle.com This approach aims to create a single molecule that combines the tumor-targeting ability of the texaphyrin macrocycle with the cytotoxic mechanism of a proven anticancer drug, potentially overcoming drug resistance and improving efficacy. nih.govgoogle.com

Researchers have synthesized and tested several such conjugates. One study focused on linking MGd to methotrexate (B535133) (MTX), an antifolate chemotherapeutic agent. google.com An ester-linked conjugate of MGd and MTX showed greater in vitro anti-proliferative activity against a lung carcinoma cell line at short incubation times than methotrexate alone, a result attributed to enhanced cellular uptake and effective release of the active drug. google.com

Other work has explored the conjugation of gadolinium texaphyrin to platinum-based drugs. nih.gov A gadolinium texaphyrin-malonate-Pt conjugate, analogous to carboplatin (B1684641), was developed and showed anti-proliferative activity comparable to carboplatin in vitro. nih.gov This design was intended to facilitate the release of the active platinum species under physiological conditions. nih.gov Further developments led to Pt(IV)-based texaphyrin conjugates that demonstrated good anti-proliferative activity against both wild-type and cisplatin-resistant ovarian cancer cell lines. nih.gov

Table 3: Research Findings on Targeted Texaphyrin Conjugates

| Conjugated Agent | Linker Type | Target Cell Line(s) | Key Finding | Reference |

| Methotrexate (MTX) | Ester | A549 lung carcinoma | Showed greater anti-proliferative activity than MTX alone at short incubation times. | google.com |

| Methotrexate (MTX) | Amide | A549 lung carcinoma | Showed no observable activity, suggesting the linker was too stable for drug release. | google.com |

| Platinum (Carboplatin analogue) | Malonate | Ovarian cancer | Showed anti-proliferative activity comparable to carboplatin. | nih.gov |

| Platinum (Cisplatin analogue) | Not specified | Wild-type and cisplatin-resistant ovarian cancer | Showed improved IC₅₀ values in both cell lines and a decreased resistance factor. | nih.gov |

Analytical and Characterization Methodologies in Research

Quantitative Analysis of Compound and Metabolites in Biological Matrices

To understand the pharmacokinetic profile and biodistribution of motexafin (B12801952) gadolinium, researchers have developed and validated several complementary analytical methods for its quantification in various biological samples, including plasma, and tissues like the liver and kidneys. science.govscience.gov

A high-performance liquid chromatography (HPLC) method coupled with fluorescence detection has been established for the quantification of motexafin gadolinium. science.govnih.gov This technique leverages the inherent fluorescent properties of the texaphyrin macrocycle for detection. The LC-FLS method has demonstrated high sensitivity, with a reported lower limit of quantitation (LLOQ) of 0.01 µM in human plasma. nih.gov One study reported an even greater sensitivity of 0.0057 µg/mL. science.gov This level of sensitivity makes it particularly suitable for studies involving small sample sizes or when low concentrations of the compound are expected. science.gov The assay has proven to be linear across a concentration range of 0.01 to 30 µM. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as a robust method for the routine analysis of motexafin gadolinium, especially in clinical plasma samples. science.govnih.gov This technique offers excellent selectivity and shorter run times compared to other methods. science.govnih.gov The LC-MS/MS approach has been validated for its accuracy, precision, and robustness in human plasma. science.gov In one study involving patients with brain metastases, both LC-MS/MS and ICP-MS were used to analyze plasma samples. The results indicated that over the first hour after administration, 90% or more of the total gadolinium in the plasma was accounted for as intact motexafin gadolinium. science.govscience.gov However, by 24 hours post-dosing, this value dropped to 63%, suggesting that some metabolism of the compound had occurred. science.govscience.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful tool for elemental analysis, used to measure the total gadolinium (Gd) content in biological samples. science.govscience.gov This method is not dependent on the molecular structure of the analyte, instead quantifying the total amount of the specific element present. science.gov In the context of motexafin gadolinium research, ICP-MS is often used in conjunction with molecular-specific methods like LC-MS/MS to assess the stability and metabolism of the parent compound. science.gov By comparing the total gadolinium concentration (from ICP-MS) with the concentration of intact motexafin gadolinium (from LC-MS/MS), researchers can quantify the extent of metabolic breakdown. science.govscience.gov

The technique is highly sensitive, with detection limits for gadolinium in tissue reported as low as 0.04 µmol of Gd per kg of tissue, which is an order of magnitude lower than radiotracer techniques. nih.gov ICP-MS has been validated for analyzing gadolinium in various matrices, including plasma, urine, and tissue homogenates. nih.govwisc.edubmj.com For instance, research on glioblastoma multiforme cell lines used ICP-MS to measure the time-dependent uptake of gadolinium, providing quantitative data on cellular accumulation. wisc.eduresearchgate.net

Table 1: Comparative Details of Quantitative Analytical Methods for Motexafin Gadolinium

| Methodology | Principle | Key Advantages | Application |

| LC-FLS | Separates compound by liquid chromatography, detects via native fluorescence. | High sensitivity (LLOQ ~0.0057 µg/mL). science.gov | Pharmacokinetic and biodistribution studies with low expected concentrations. science.gov |

| LC-MS/MS | Separates compound by liquid chromatography, identifies and quantifies by mass-to-charge ratio. | High selectivity, short run time. science.govnih.gov | Routine analysis of clinical plasma samples. science.govnih.gov |

| ICP-MS | Atomizes and ionizes sample in plasma, quantifies element by mass spectrometry. | Measures total elemental (Gd) content, high sensitivity. science.govnih.gov | Assessing in vivo stability and metabolism in conjunction with LC methods. science.gov |

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a high-resolution mass spectrometry technique employed for the comprehensive identification of constituents and the profiling of metabolites. researchgate.netresearchgate.net In the analysis of motexafin gadolinium, this method was used to characterize the chemical constituents within the compound itself and to identify the parent compound and its metabolites in plasma and brain tissue. patsnap.com This research led to the characterization of 105 constituents in the motexafin gadolinium formulation. patsnap.com Subsequent in vivo analysis revealed that 30 of these could be absorbed into the blood, with 10 distributing into the brain. patsnap.com The study also identified eight new metabolites in the blood, four of which were capable of crossing the blood-brain barrier. patsnap.com

Spectroscopic and Imaging Techniques for Subcellular Distribution

Determining the precise location of motexafin gadolinium within cells is crucial for understanding its mechanism of action. Synchrotron-based spectromicroscopy techniques have been instrumental in achieving the necessary spatial resolution to visualize the compound's distribution at a subcellular level. wisc.edudntb.gov.ua

Synchrotron-based X-ray fluorescence microscopy (XFM) and other related techniques provide the chemical sensitivity and spatial resolution required to map the distribution of elements within single cells. wisc.eduazom.comnih.gov These methods have been pivotal in demonstrating the intracellular and, specifically, the intranuclear localization of the gadolinium from motexafin gadolinium in cancer cells. wisc.edu

Two primary synchrotron techniques used in this research are X-ray Photoelectron Emission Spectromicroscopy (X-PEEM) and Scanning Transmission X-ray Microscopy (STXM). wisc.edu In studies on human glioblastoma cell lines, these methods were used to analyze the distribution of gadolinium with subcellular resolution. wisc.eduresearchgate.net The findings from both X-PEEM and STXM analyses provided evidence that gadolinium accumulates within the nuclei of cancer cells. wisc.edu These direct elemental mapping results were corroborated by confocal fluorescence microscopy, which also showed fluorescence related to motexafin gadolinium in both the cytoplasm and the nucleus. wisc.edu Research using these advanced imaging techniques revealed that in glioblastoma cell lines treated with motexafin gadolinium, at least 90% of the cell nuclei contained gadolinium. wisc.eduresearchgate.net

Table 2: Gadolinium Uptake in Glioblastoma Cell Lines Measured by ICP-MS

This table presents the time-dependent uptake of gadolinium in four different human glioblastoma multiforme cell lines exposed to 100 µmol/L motexafin gadolinium. The concentration of gadolinium ([Gd]) in the cells was measured by ICP-MS. The data is adapted from research by De Stasio et al. (2006). wisc.eduresearchgate.net

| Cell Line | [Gd] at 24 hours (ppm) | [Gd] at 48 hours (ppm) | [Gd] at 72 hours (ppm) |

| TB10 | ~25 | ~45 | ~60 |

| U87 | ~20 | ~35 | ~40 |

| T98G | ~15 | ~25 | ~30 |

| MO59K | ~5 | ~10 | ~15 |

Confocal Microscopy

Confocal microscopy has been instrumental in elucidating the subcellular distribution of motexafin gadolinium. This advanced imaging technique allows for the visualization of the compound's intrinsic fluorescence, providing insights into its uptake and localization within cancer cells.

In one study, confocal microscopy was used to examine the intracellular uptake of motexafin gadolinium in smooth muscle cells (SMCs). The images revealed that as the concentration of motexafin gadolinium increased, so did its accumulation within the cytoplasm, which was observed as red fluorescent dots. plos.org This concentration-dependent uptake was a key finding in understanding how the compound interacts with cells. plos.org

Another significant application of confocal microscopy has been in the study of glioblastoma multiforme cells. Research has shown that motexafin gadolinium is taken up by the majority of glioblastoma cell nuclei. nih.gov Specifically, using confocal microscopy alongside other techniques, researchers found gadolinium in at least 90% of the cell nuclei across four different human glioblastoma cell lines. nih.govwisc.edu The motexafin gadolinium-related fluorescence was clearly visible in optical sections of the cells. researchgate.net This nuclear localization is a critical aspect of its potential mechanism of action. nih.gov

It is noteworthy that confocal microscopy was found to be a highly sensitive method for detecting motexafin gadolinium within cells, even more so than some synchrotron-based spectromicroscopy techniques. wisc.edu This is due to the fluorescent nature of motexafin gadolinium, making fluorescence detection a viable and powerful approach for its study. wisc.edu

Table 1: Confocal Microscopy Studies on Motexafin Gadolinium Uptake

| Cell Type | Key Finding | Reference |

| Smooth Muscle Cells (SMCs) | Increased intracellular uptake with increasing motexafin gadolinium concentration. plos.org | plos.org |

| Human Glioblastoma Cell Lines (TB10, T98G, MO59K) | Gadolinium detected in at least 90% of cell nuclei. nih.govwisc.eduresearchgate.net | nih.govwisc.eduresearchgate.net |

| Murine EMT6 Mammary Sarcoma and Rif-1 Fibrosarcoma | Localized primarily within lysosomes and endoplasmic reticulum. nih.gov | nih.gov |

Optical Spectroscopy for Redox Activity Assessment

The redox activity of motexafin gadolinium is a cornerstone of its therapeutic potential, and optical spectroscopy is a key method for its assessment. mdpi.com Motexafin gadolinium is an aromatic macrocycle with a strong affinity for electrons, meaning it is easily reduced. nih.gov

In the presence of oxygen, it can accept electrons from various cellular reducing metabolites. This process, known as redox cycling, leads to the formation of superoxide (B77818) and other reactive oxygen species (ROS). nih.govresearchgate.net This disruption of the cellular redox balance is a primary mechanism of its action. nih.gov

In vitro studies have demonstrated that motexafin gadolinium catalyzes the oxidation of intracellular reducing agents like ascorbate (B8700270), glutathione (B108866) (GSH), and NADPH. researchgate.net The reaction with NADPH is significantly accelerated by oxidoreductase enzymes, including thioredoxin reductase. nih.gov The generation of ROS has been observed in various cancer cell lines treated with motexafin gadolinium. nih.govmedchemexpress.com

Pulse Radiolytic Studies for Reactivity Assessment

Pulse radiolysis is a powerful technique used to study the fast reactions of molecules with transient species like hydrated electrons and hydroxyl radicals, which are produced during the radiolysis of water. This methodology has been crucial in characterizing the reactivity of motexafin gadolinium and its analogues. grafiati.com

Studies using pulse radiolysis have shown that metallotexaphyrins, including motexafin gadolinium, react with both solvated electrons and hydroxyl radicals. researchgate.net This results in the formation of the one-electron reduced and one-electron oxidized forms of the metallotexaphyrin, respectively. researchgate.net

A key finding from pulse radiolysis experiments is the ability of motexafin gadolinium to accept electrons from radicals such as the superoxide anion (O₂⁻). researchgate.net In aqueous solutions, an equilibrium is established between motexafin gadolinium, superoxide, and the singly reduced motexafin gadolinium. acs.org The rate constants for the forward and back reactions have been determined, providing quantitative insight into this dynamic process. researchgate.netacs.org

Specifically, at a pH of 8.5, the rate constant for the reaction of motexafin gadolinium with superoxide anions was determined to be approximately (9.8 ± 1.5) × 10⁶ M⁻¹ s⁻¹. acs.org The redox potential for the motexafin gadolinium/reduced motexafin gadolinium couple was estimated to be around -110 mV versus the normal hydrogen electrode (NHE). acs.org

These pulse radiolytic studies have provided fundamental data on the electron-accepting properties of motexafin gadolinium, which underpins its function as a redox-active agent.

Table 2: Pulse Radiolysis Reactivity Data for Motexafin Gadolinium

| Reactant | Rate Constant (M⁻¹ s⁻¹) | pH | Reference |

| Superoxide Anion (O₂⁻) | (9.8 ± 1.5) × 10⁶ (forward) | 8.5 | acs.org |

| Superoxide Anion (O₂⁻) | (3.4 ± 0.5) × 10⁶ (back) | 8.5 | acs.org |

| TMQ•⁻ | (1.5 ± 0.2) × 10⁷ (forward) | 8.5 | acs.org |

| TMQ•⁻ | (3.7 ± 0.6) × 10⁶ (back) | 8.5 | acs.org |

Preclinical Study Models and Efficacy Evaluation

In vitro Cell Line Models for Mechanism Elucidation

The in vitro evaluation of motexafin (B12801952) gadolinium has spanned a diverse array of cancer cell lines, revealing its multifaceted impact on cellular processes.

Studies utilizing the human uterine sarcoma cell line, MES-SA, have been instrumental in understanding the radiosensitizing effects of motexafin gadolinium. Research has shown that MGd catalyzes the oxidation of intracellular reducing agents like NADPH and ascorbate (B8700270), leading to the formation of hydrogen peroxide. acs.org This pro-oxidant activity contributes to decreased cell viability. acs.org Furthermore, in MES-SA cells, motexafin gadolinium has been observed to enhance the cytotoxicity of the chemotherapeutic agent bleomycin (B88199) in a dose-dependent manner. researchgate.net

| Cell Line | Key Findings with Motexafin Gadolinium | Observed Effects |

|---|---|---|

| MES-SA | Catalyzes oxidation of NADPH and ascorbate acs.org | Hydrogen peroxide formation, decreased cell viability acs.org |

| MES-SA | Enhances bleomycin cytotoxicity researchgate.net | Dose-dependent increase in cell death researchgate.net |

In the human lung carcinoma cell line A549, motexafin gadolinium has been shown to disrupt zinc metabolism. aacrjournals.org Gene expression profiling revealed that treatment with MGd leads to increased levels of transcripts for metallothionein (B12644479) and zinc transporter 1 (ZnT1). aacrjournals.org This disruption of zinc homeostasis, particularly in the presence of exogenous zinc, results in synergistic increases in intracellular free zinc, inhibition of thioredoxin reductase activity, and ultimately, cell death. aacrjournals.org Further studies have demonstrated that combining motexafin gadolinium with docetaxel (B913) leads to a significant decrease in phosphorylated Akt (pAkt) levels and synergistic cytotoxicity in A549 cells. aacrjournals.org

| Cell Line | Key Findings with Motexafin Gadolinium | Observed Effects |

|---|---|---|

| A549 | Disrupts zinc metabolism, upregulates metallothionein and ZnT1 transcripts aacrjournals.org | Increased intracellular free zinc, inhibition of thioredoxin reductase, cell death aacrjournals.org |

| A549 | Combination with docetaxel aacrjournals.org | Decreased pAkt levels, synergistic cytotoxicity aacrjournals.org |

Research on human glioblastoma multiforme (GBM) cell lines has highlighted the ability of motexafin gadolinium to accumulate within tumor cells, particularly in the nucleus. nih.govwisc.edu Studies using various GBM cell lines, including TB10, U87, T98G, and MO59K, have demonstrated that a significant percentage of cell nuclei take up the compound. nih.govwisc.eduresearchgate.net This intranuclear localization is a critical prerequisite for its potential use as a radiosensitizer. nih.govwisc.edu Confocal microscopy has visually confirmed the presence of motexafin gadolinium-related fluorescence within the nuclei of TB10, T98G, and MO59K cells. researchgate.net Furthermore, in human glioma (ACBT) spheroids, motexafin gadolinium has been shown to enhance the efficacy of 5-aminolevulinic acid (ALA)-mediated photodynamic therapy (PDT), suggesting a synergistic interaction. nih.gov

| Cell Line/Model | Key Findings with Motexafin Gadolinium | Observed Effects |

|---|---|---|

| Glioblastoma multiforme (TB10, U87, T98G, MO59K) | High intranuclear uptake nih.govwisc.eduresearchgate.net | Accumulation in over 90% of cell nuclei nih.govwisc.edu |

| Human glioma (ACBT) spheroids | Enhances efficacy of ALA-PDT nih.gov | Synergistic interaction, inhibition of glioma cell migration nih.gov |

In vitro studies with lymphoma cell lines have revealed the pro-apoptotic and chemosensitizing properties of motexafin gadolinium. In murine lymphoma cell lines LYAR and LYAS, MGd has been shown to act as a radiosensitizer. acs.orgresearchgate.net In the human B-cell lymphoma cell line Ramos, motexafin gadolinium disrupts zinc metabolism, leading to increased intracellular free zinc, oxidative stress, cell cycle arrest, and apoptosis, especially when combined with exogenous zinc. aacrjournals.orgnih.gov Gene expression analyses in Ramos cells have shown that MGd induces genes regulated by metal response element-binding transcription factor-1 (MTF-1) and hypoxia-inducible transcription factor-1 (HIF-1). nih.gov Additionally, in Ramos cells, while MGd alone causes growth suppression, its combination with inhibitors of Akt phosphorylation leads to synergistic cytotoxicity. nih.gov

| Cell Line | Key Findings with Motexafin Gadolinium | Observed Effects |

|---|---|---|

| LYAR, LYAS | Radiosensitization acs.orgresearchgate.net | Increased sensitivity to radiation |

| Ramos | Disruption of zinc metabolism aacrjournals.orgnih.gov | Increased intracellular free zinc, oxidative stress, apoptosis aacrjournals.orgnih.gov |

| Ramos | Induction of MTF-1 and HIF-1 regulated genes nih.gov | Transcriptional changes related to metal response and hypoxia nih.gov |

| Ramos | Combination with Akt phosphorylation inhibitors nih.gov | Synergistic cytotoxicity nih.gov |

The human ovarian cancer cell line A2780 and its cisplatin-resistant counterpart, 2780CP, have been used to evaluate motexafin gadolinium's potential in overcoming drug resistance. While motexafin gadolinium itself has been studied, much of the research in this area has focused on its use as a component of platinum-based drug conjugates. For instance, a texaphyrin-oxaliplatin conjugate demonstrated the ability to overcome resistance mechanisms in the 2780CP cell line. nih.gov Similarly, platinum(IV) prodrugs conjugated to gadolinium-texaphyrin have shown potent antiproliferative activity in both A2780 and platinum-resistant ovarian cancer cells. pnas.org These conjugates exhibit minimal to no cross-resistance between the sensitive and resistant cell lines. pnas.org

| Cell Line | Compound | Key Findings | Observed Effects |

|---|---|---|---|

| A2780, 2780CP | Texaphyrin-oxaliplatin conjugate | Overcomes cisplatin (B142131) resistance mechanisms nih.gov | Potent activity in both sensitive and resistant cells nih.gov |

| A2780, 2780CP/Cl-16 | Gadolinium-texaphyrin-Pt(IV) prodrugs | Potent antiproliferative activity pnas.org | Minimal to no cross-resistance pnas.org |

Motexafin gadolinium has demonstrated significant cytotoxic and pro-apoptotic effects in hematologic malignancy cell lines. In multiple myeloma cell lines, including those sensitive and resistant to dexamethasone (B1670325) and chemotherapy, MGd induces a pro-oxidant state, leading to cytotoxicity and apoptosis. ashpublications.orgashpublications.org This is accompanied by the depletion of intracellular glutathione (B108866) and an increase in reactive oxygen species (ROS). ashpublications.org The cytotoxic effects were observed to be reversible with the addition of catalase. ashpublications.org The compound has also been shown to induce apoptosis in fresh malignant cells from multiple myeloma patients. ashpublications.orgdntb.gov.ua In chronic lymphocytic leukemia (CLL) cells, which are known to be susceptible to oxidative stress, motexafin gadolinium's ability to generate ROS is a key mechanism of its action. nih.govresearchgate.net

| Cell Line/Condition | Key Findings with Motexafin Gadolinium | Observed Effects |

|---|---|---|

| Multiple Myeloma (sensitive and resistant) | Induces a pro-oxidant state ashpublications.orgashpublications.org | Cytotoxicity, apoptosis, depletion of glutathione, increased ROS ashpublications.org |

| Freshly isolated Multiple Myeloma patient cells | Induces apoptosis ashpublications.orgdntb.gov.ua | Cell death |

| Chronic Lymphocytic Leukemia | Generates reactive oxygen species nih.govresearchgate.net | Induces apoptosis nih.gov |

In vivo Animal Models for Therapeutic Potential and Distribution Studies

Motexafin gadolinium hydrate's therapeutic potential and biodistribution have been extensively evaluated in various in vivo animal models, providing crucial preclinical data.

Murine Mammary Tumor Models